5-Hydroxy-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of related pyridine derivatives often involves halogenation, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 5-chloro-2,4-dihydroxypyridine, which shares structural similarities with 5-Hydroxy-2-methylpyridine, demonstrates the reactivity of chloro-dihydroxypyridines towards various reagents and can be considered analogous to potential synthesis routes for 5-Hydroxy-2-methylpyridine (Kolder & Hertog, 2010). Additionally, the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid from a 5′-methyl-6-bromo-2,2′-bipyridine building block indicates a pathway that might be adapted for 5-Hydroxy-2-methylpyridine synthesis, showcasing the functionalization of pyridine rings (Charbonnière, Weibel, & Ziessel, 2001).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including 5-Hydroxy-2-methylpyridine, can be characterized by various spectroscopic methods. For example, the structure of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, a compound with a related structure, was elucidated using IR, 1H NMR, and X-ray single crystal diffraction, methods that are applicable for analyzing the structure of 5-Hydroxy-2-methylpyridine (Bai Linsha, 2015).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and annulation reactions. For instance, the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine to form multi-substituted 2-aminopyridines presents a strategy that could potentially be applied to synthesize substituted 5-Hydroxy-2-methylpyridine derivatives (Xin et al., 2013).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, can significantly affect their chemical reactivity and applications. While specific data for 5-Hydroxy-2-methylpyridine is not provided, the characterization of related compounds suggests methodologies for determining these properties.
Chemical Properties Analysis
The chemical properties of 5-Hydroxy-2-methylpyridine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for its applications in organic synthesis. The study of similar compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, provides insights into the reactivity patterns that might be expected for 5-Hydroxy-2-methylpyridine (Hirokawa, Horikawa, & Kato, 2000).
Scientific Research Applications
Regiospecific Synthesis : A method for the regiospecific synthesis of [4′-13C] pyridoxol from 5-cyano-3-hydroxy-2-methylpyridine-l-oxide was demonstrated, providing a new synthesis method for [4′-13C] pyridoxal phosphate (Velde, Mackenzie, & Scott, 1985).
Synthesis of Derivatives : Studies have shown the synthesis of various derivatives from compounds structurally related to 5-HP, such as 4-Hydroxy-5-methyl-2-trifluoromethylpyridine and 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol. These processes lead to the creation of new compounds with potential chemical applications (Tyvorskii & Bobrov, 1998); (Bai Linsha, 2015).
Carcinostatic Activity : 5-HP has been found to be highly active intraperitoneally against various cancerous cells, including leukemia L-1210 and Ehrlich ascites carcinoma. However, its toxicity limits its usefulness as an antineoplastic agent (Blanz & French, 1968); (Deconti et al., 1972).
Synthesis of Ligands : A method for synthesizing mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, suitable for complexing lanthanide(III), has been developed, showcasing 5-HP’s potential in ligand synthesis (Charbonnière, Weibel, & Ziessel, 2001).
Chemical Reactivity and Crystal Structure : The conformational stability and vibrational spectral studies of compounds related to 5-HP show potential for chemical reactivity. The crystal structure of related compounds like 2-amino-5-methylpyridine hydrochloride reveals significant stability and reactivity potentials (Balachandran, Lakshmi, & Janaki, 2012); (Sherfinski & Marsh, 1975).
Safety And Hazards
Future Directions
5-Hydroxy-2-methylpyridine has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] . Future research could explore its potential therapeutic targets for hypertension intervention .
properties
IUPAC Name |
6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLUJPLHLZJUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051580 | |
Record name | 6-Methyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methylpyridine | |
CAS RN |
1121-78-4 | |
Record name | 5-Hydroxy-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-5-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKE16JP1JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.